1-Isopropylpyrazole
Overview
Description
1-Isopropylpyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The isopropyl group attached to the pyrazole ring makes it a substituted variant, potentially affecting its chemical behavior and applications.
Synthesis Analysis
The synthesis of substituted pyrazoles, including those with isopropyl groups, can be achieved through various methods. One approach involves the treatment of alpha-benzotriazolyl-alpha,beta-unsaturated ketones with monosubstituted hydrazines, followed by alkylation at the 4-position of the pyrazoline ring, which can lead to the formation of 1,3,5-triaryl-4-alkylpyrazolines and -pyrazoles . Another method includes the condensation of 1-(2-bromophenyl)buta-2,3-dien-1-ones with hydrazine hydrate, followed by a palladium-catalyzed Sonogashira coupling and intramolecular hydroamination to form pyrazolo[5,1-a]isoquinolines . Additionally, a green synthetic approach has been reported for the one-pot synthesis of 3(5)-alkylpyrazoles, which could be adapted for the synthesis of isopropylpyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline, a related compound, was investigated using FTIR, NMR, and XRD, revealing that it crystallizes in the triclinic system . These techniques can be applied to determine the molecular structure of 1-isopropylpyrazole and to understand its isomerism and crystalline properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones were investigated under various conditions, showing that steric hindrance can prevent certain reactions, such as conjugate addition with thiols or piperidine . The reactivity of the isopropyl group in 1-isopropylpyrazole would likely influence its chemical behavior in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including solubility, melting point, and reactivity, are influenced by their substitution patterns. For instance, the X-ray crystal structures of alkylene-bridged bis(pyrazoles) have revealed insights into their affinity for water and insolubility in organic solvents . The presence of an isopropyl group in 1-isopropylpyrazole would affect these properties, potentially making it more lipophilic and altering its boiling and melting points.
Scientific Research Applications
Modification of Drug Metabolism : 1-(2-Isopropylphenyl)imidazole, a compound structurally related to 1-Isopropylpyrazole, has been identified as an inhibitor of several oxidative drug-metabolizing enzyme systems in rat liver microsomes. This suggests potential applications in modifying drug metabolism and pharmacokinetics (Leibman & Ortiz, 1973).
Antihypertensive Agents : Research has been conducted on the synthesis of isoelectronic analogues of compounds related to 1-Isopropylpyrazole for potential application as antihypertensive beta-adrenergic blocking agents (Baldwin et al., 1980).
Coordination Chemistry : Polypyrazolylborate ligands, which include variants like 1-Isopropylpyrazole, play a significant role in coordination chemistry. These ligands have unique properties that bridge the gap between relatively unhindered and sterically bulky ligands (Trofimenko et al., 1989).
Antimicrobial and Anti-inflammatory Applications : Pyrazole derivatives, including structures akin to 1-Isopropylpyrazole, have shown antimicrobial, anti-inflammatory, and analgesic activities. This positions them as potential therapeutic agents in medical applications (Zaki, Sayed, & Elroby, 2016).
Cyclooxygenase-2 Inhibitors : 1-Isopropylpyrazole derivatives have been investigated for their role in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This research has direct implications for the development of new anti-inflammatory drugs (Penning et al., 1997).
Pharmaceutical Degradation : Studies on pyrazolone pharmaceuticals, related to 1-Isopropylpyrazole, have explored their degradation behaviors and genetic toxicity variations during disinfection processes. This research is crucial for understanding the environmental impact of these pharmaceuticals (Jia, Feng, Liu, & Zhang, 2018).
Safety And Hazards
Future Directions
Research into pyrazole derivatives, including 1-Isopropylpyrazole, is ongoing, with many studies focusing on their synthesis and potential applications in various fields . Future research directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new pyrazole-based drugs .
properties
IUPAC Name |
1-propan-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMVTDVBEDVFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541637 | |
Record name | 1-(Propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpyrazole | |
CAS RN |
18952-87-9 | |
Record name | 1-Isopropyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18952-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.